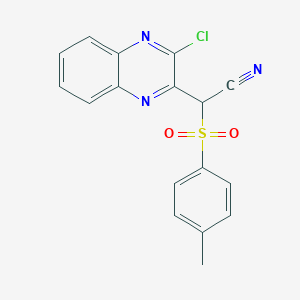
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide, also known as TSTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TSTCA is a ribonucleoside analog that has been shown to exhibit antiviral, antitumor, and antibacterial activities. In
作用機序
The mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is not fully understood, but it is believed to involve the inhibition of nucleic acid synthesis. 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide is incorporated into the DNA or RNA of the target cell, leading to the disruption of nucleic acid synthesis and ultimately cell death.
生化学的および生理学的効果
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit both biochemical and physiological effects. Biochemically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, enzymes involved in nucleic acid synthesis. Physiologically, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in lab experiments is its broad-spectrum activity against viruses, bacteria, and cancer cells. This makes it a versatile compound for studying various diseases. However, one limitation is its potential toxicity, which requires careful handling and dosage control in lab experiments.
将来の方向性
There are several future directions for 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide research. One direction is to optimize the synthesis method to produce 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with even higher yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide in animal models to determine its efficacy and toxicity. Additionally, further research is needed to elucidate the mechanism of action of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide and its potential therapeutic applications in various fields of research.
合成法
The synthesis of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide involves the reaction of 1-(5'-O-acetyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with sulfamic acid in the presence of a catalyst. The resulting product is then deacetylated to obtain 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide. This method has been optimized to produce high yields of 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide with high purity.
科学的研究の応用
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been studied for its potential therapeutic applications in various fields of research. In virology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit potent antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and human immunodeficiency virus type 1. In oncology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. In microbiology, 1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
特性
CAS番号 |
123124-29-8 |
|---|---|
製品名 |
1-(5'-O-Sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide |
分子式 |
C8H13N5O6S2 |
分子量 |
339.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(3-carbamothioyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H13N5O6S2/c9-6(20)7-11-2-13(12-7)8-5(15)4(14)3(19-8)1-18-21(10,16)17/h2-5,8,14-15H,1H2,(H2,9,20)(H2,10,16,17)/t3-,4-,5-,8-/m1/s1 |
InChIキー |
PGHJZJNBFSOFNB-AFCXAGJDSA-N |
異性体SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=S)N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
正規SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=S)N |
その他のCAS番号 |
123124-29-8 |
同義語 |
1-(5'-O-sulfamoyl-beta-ribofuranosyl)(1,2,4)triazole-3-thiocarboxamide SRTC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
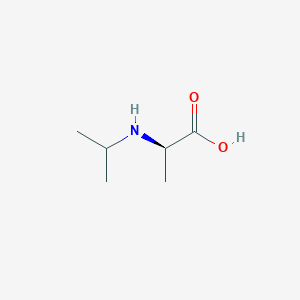
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
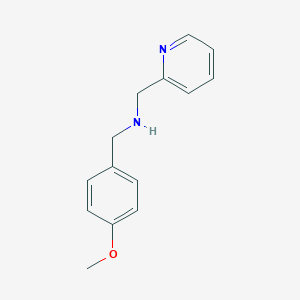
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
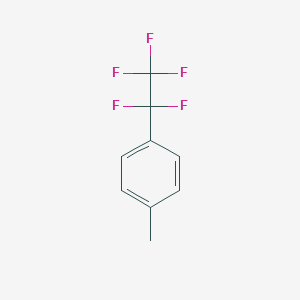
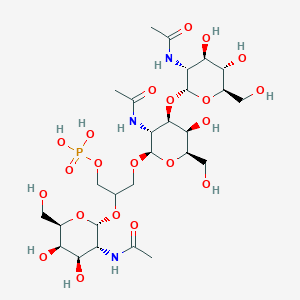
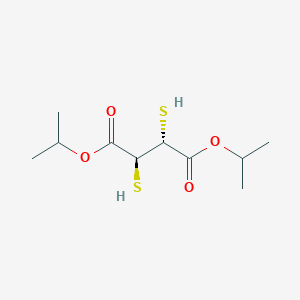
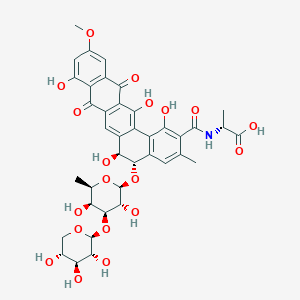
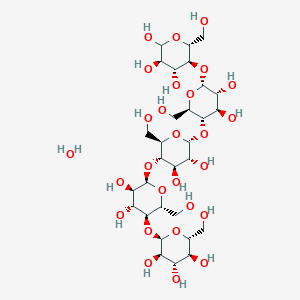
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


